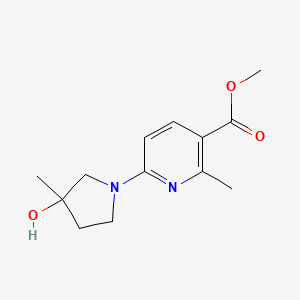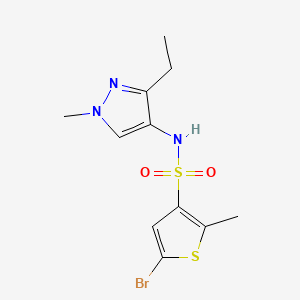![molecular formula C11H14ClNO3S B6644018 4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide](/img/structure/B6644018.png)
4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its therapeutic potential in treating autoimmune diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and reduce inflammation.
Wirkmechanismus
4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide inhibits JAK enzymes by binding to their active sites and preventing the phosphorylation of downstream signaling proteins. This leads to the inhibition of cytokine signaling pathways and the downregulation of immune cell activity. In particular, this compound has been shown to inhibit the activity of JAK3, which is involved in the signaling pathways of several cytokines that are important for immune cell function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma. In vivo studies have shown that this compound can reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. Additionally, clinical trials have demonstrated that the compound can improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide for lab experiments is its specificity for JAK3 inhibition. This allows researchers to study the specific effects of JAK3 inhibition on immune cell function and cytokine signaling pathways. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in long-term treatment.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide. One area of interest is the development of more potent and selective JAK inhibitors that can overcome the limitations of this compound. Additionally, researchers are exploring the potential of combining JAK inhibitors with other immunomodulatory agents to achieve synergistic effects. Finally, there is growing interest in studying the effects of JAK inhibitors on immune cell subsets and cytokine signaling pathways in order to better understand the mechanisms of autoimmune diseases and develop more targeted therapies.
Synthesemethoden
The synthesis of 4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide involves several steps, starting with the reaction of 2-methylbenzenesulfonyl chloride with cyclopropylmethanol to obtain the intermediate compound. This intermediate is then reacted with 4-chloropyridine in the presence of a base to form the final product, this compound. The yield of the synthesis process is typically around 50%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide has been extensively studied for its therapeutic potential in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound is known to inhibit the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune cell function. By inhibiting JAK activity, this compound can reduce inflammation and prevent tissue damage caused by autoimmune reactions.
Eigenschaften
IUPAC Name |
4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-8-6-9(12)2-3-10(8)17(15,16)13-11(7-14)4-5-11/h2-3,6,13-14H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMBHRANRLEOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B6643935.png)
![(2R)-2-[[2-amino-2-(4-methylphenyl)acetyl]amino]butanoic acid](/img/structure/B6643944.png)


![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-pyridin-2-ylethanamine](/img/structure/B6643961.png)

![2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide](/img/structure/B6643977.png)
![2-[4-[(4-Fluoro-2-methylphenyl)methyl]piperazin-1-yl]acetonitrile](/img/structure/B6643995.png)

![2,6-difluoro-N-[1-(hydroxymethyl)cyclopropyl]benzenesulfonamide](/img/structure/B6644016.png)
![2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6644032.png)
![5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6644037.png)
![2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B6644038.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644041.png)
